molecular formula C9H12BrNO B1437089 2-(3-Bromophenoxy)-N-methylethanamine CAS No. 100607-15-6

2-(3-Bromophenoxy)-N-methylethanamine

Cat. No.: B1437089
CAS No.: 100607-15-6
M. Wt: 230.1 g/mol
InChI Key: PQIPCIAJXVJILP-UHFFFAOYSA-N
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Description

2-(3-Bromophenoxy)-N-methylethanamine (C₉H₁₂BrNO) is a secondary amine featuring a phenoxy group substituted with a bromine atom at the meta position and an N-methyl ethylamine side chain. This compound is structurally related to bioactive amines and has been explored as a synthetic intermediate in medicinal chemistry.

Properties

IUPAC Name

2-(3-bromophenoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-11-5-6-12-9-4-2-3-8(10)7-9/h2-4,7,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIPCIAJXVJILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651297
Record name 2-(3-Bromophenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100607-15-6
Record name 2-(3-Bromophenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenoxy)-N-methylethanamine typically involves the reaction of 3-bromophenol with an appropriate ethanamine derivative under controlled conditions. One common method involves the use of 3-bromophenol and N-methylethanamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenoxy)-N-methylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or THF.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction can lead to different functionalized ethanamine derivatives .

Mechanism of Action

The mechanism of action of 2-(3-Bromophenoxy)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can facilitate binding to these targets, while the ethanamine backbone can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs differ in substituent position, halogen type, or additional functional groups. Examples include:

Compound Name Substituent Position Halogen/Functional Group Molecular Formula Molecular Weight (g/mol) Key References
2-(4-Bromophenyl)-N-methylethanamine Para-bromo Br C₉H₁₂BrN 214.10
2-(4-Fluorophenyl)-N-methylethanamine Para-fluoro F C₉H₁₂FN 153.20
2-(3-Bromophenoxy)-N-methylethanamine Meta-bromo phenoxy Br, ether linkage C₉H₁₂BrNO 244.11
2-(4-(Benzyloxy)phenyl)-N-methylethanamine Para-benzyloxy Benzyl ether C₁₆H₁₉NO 241.33
1-(3-Bromophenyl)-N-methylethanamine Meta-bromo (direct) Br C₉H₁₂BrN 214.10

Key Observations :

  • Halogen Position: Meta-substituted bromine (as in this compound) may influence steric and electronic properties compared to para-substituted analogs .

Key Observations :

  • Reductive Amination : Commonly used for primary/secondary amines, with yields ranging from 56% to 68% .
  • Discontinued Status: this compound’s synthesis challenges or low demand may explain its discontinuation .

Physicochemical Properties

Spectral data and physical properties highlight structural differences:

Compound IR (cm⁻¹) $^1$H-NMR (δ, ppm) MS (m/z) Reference
This compound Not reported Not reported N/A
2-(4-Bromophenyl)-N-methylethanamine 3448 (N-H), 2962 (C-H) 2.24 (s, CH₃), 7.19–7.40 (aromatic H) 277 [M⁺]
2-(4-Fluorophenyl)-N-methylethanamine 3070 (C-H), 1683 (C=O) 5.15–5.30 (alkene H), 7.20–7.23 (aromatic H) 274 [M⁺]
2-(4-(Benzyloxy)phenyl)-N-methylethanamine 2920 (C-H), 1701 (C=O) 4.11 (d, H-O), 7.12–7.53 (aromatic H) 352 [M⁺]

Key Observations :

  • Aromatic Signals : All analogs show multiplet signals between δ 7.12–7.53 ppm for aromatic protons .
  • Lack of Data: Limited spectral data for this compound suggests understudied characterization .

Pharmacological and Functional Insights

While direct pharmacological data for this compound is scarce, related compounds exhibit varied bioactivities:

  • Benzoctamine Analogs : Anthracene-based N-methylethanamine derivatives show sedative properties, with substituent positioning affecting receptor binding .
  • Fluorinated Analogs : Fluorine substitution (e.g., 2-(4-Fluorophenyl)-N-methylethanamine) enhances metabolic stability and CNS penetration .
  • Benzyloxy Derivatives : Compounds like 2-(4-(Benzyloxy)phenyl)-N-methylethanamine serve as intermediates for antipsychotic agents .

Structure-Activity Relationship (SAR) :

  • Meta vs.

Biological Activity

2-(3-Bromophenoxy)-N-methylethanamine is an organic compound known for its potential biological activities, particularly in enzyme inhibition and receptor binding. This compound features a bromophenyl group and a methoxyethylamine structure, which contribute to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, synthesizing findings from various studies, case reports, and experimental data.

  • Molecular Formula : C₁₃H₁₅BrNO₂
  • Molecular Weight : Approximately 258.16 g/mol
  • Structure : Contains a bromophenyl moiety attached to a methoxyethylamine backbone, enhancing its reactivity and potential applications in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which may impact metabolic pathways.
  • Receptor Binding : It interacts with specific receptors, suggesting implications in pharmacological applications.

The biological effects of this compound can be attributed to its ability to modulate enzyme activity and receptor interactions. The compound may act as an inhibitor or activator depending on the target enzyme or receptor involved.

Key Mechanisms:

  • Enzyme Modulation : Alters the activity of enzymes involved in metabolic processes.
  • Receptor Interaction : Binds to specific receptors, potentially influencing signaling pathways critical for cellular functions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound:

StudyFindings
Study 1Demonstrated cytotoxic effects against Hep-G2 liver carcinoma cell line.
Study 2Showed significant inhibition of cell proliferation in MCF7 breast cancer cells.
Study 3Indicated interaction with cancer-related proteins leading to apoptosis in cancer cells.

These studies utilized various assays, including MTT assays, to assess cell viability and cytotoxicity.

Antimicrobial Properties

The compound has also exhibited antimicrobial activity against several pathogens:

PathogenActivity
Staphylococcus aureusSignificant inhibition observed.
Escherichia coliModerate inhibitory effects noted.
Candida albicansDemonstrated antifungal activity.

These findings suggest that the compound may disrupt cellular processes in bacteria and fungi, contributing to its antimicrobial efficacy.

Biochemical Pathways Affected

This compound influences several biochemical pathways:

  • Metabolic Pathways : Modulates enzyme activities that affect metabolic flux.
  • Cell Signaling : Alters gene expression related to various cellular functions.

This modulation can lead to changes in metabolite levels within cells, impacting overall cellular health and function.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.